4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
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Description
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H12ClN5O2S and its molecular weight is 397.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of derivatives incorporating the 1,2,4-triazole structure, showing significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showing moderate to good antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Idrees, Kola, and Siddiqui (2019) focused on the facile synthesis and characterization of novel 6-AminoTriazolo-Thiadiazoles, revealing promising antimicrobial activities compared to the standard drug Chloramphenicol (Idrees, Kola, & Siddiqui, 2019).
Antitumor Activity
Antitumor activities are another significant area of application for these compounds. Ye et al. (2015) synthesized a compound with a similar structural motif, exhibiting good antitumor activity against the Hela cell line with an IC50 value of 26 μM (叶姣, 谢选青, 李康明, 刘永超, 孙利, & 胡艾希, 2015). This underscores the potential of such compounds in developing new antitumor agents.
Corrosion Inhibition
Moreover, these compounds have been studied for their potential as corrosion inhibitors. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, to predict their corrosion inhibition performances on iron metal. The theoretical data aligned well with experimental results, indicating the efficacy of such compounds as corrosion inhibitors (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2S/c19-11-2-4-12(5-3-11)24-17(20)16(22-23-24)18-21-13(8-27-18)10-1-6-14-15(7-10)26-9-25-14/h1-8H,9,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCALGSQNAPOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=CC=C(C=C5)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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